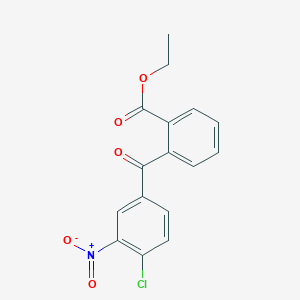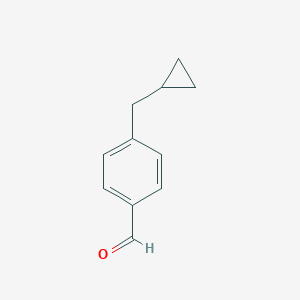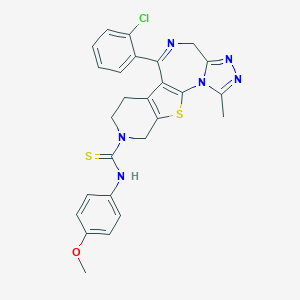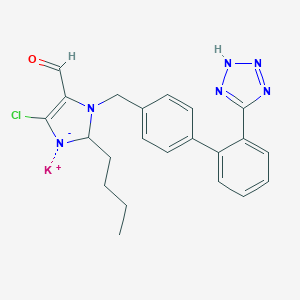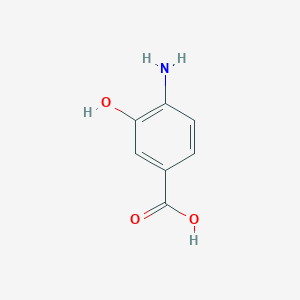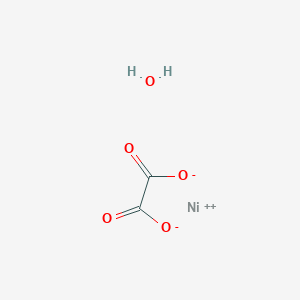
草酸镍(II) 水合物
描述
Nickel(II) oxalate hydrate is a chemical compound that has a wide range of applications in scientific research and in the laboratory. It is a white, crystalline solid with a molecular formula of NiC2O4·2H2O and a molecular weight of 240.86 g/mol. Nickel(II) oxalate hydrate is an inorganic compound that is composed of nickel, carbon, oxygen, and hydrogen atoms. It is an anhydrous substance, meaning it does not contain any water. Nickel(II) oxalate hydrate is a strong oxidizing agent and has a high solubility in water and other polar solvents. It is used as a reagent in various chemical reactions and as a catalyst in many different processes.
科学研究应用
电化学应用
草酸镍(II) 水合物可用于开发非贵金属电催化剂,以提高碱性析氧反应 . 使用该化合物开发的镍钴草酸盐(Ni2.5Co5C2O4)与其他催化剂(如NiC2O4、CoC2O4、NiCo2O4和RuO2)相比,具有优越的性能 .
储能
草酸镍(II) 水合物可用于合成NiS2 纳米立方体,已被证明可作为高性能超级电容器的电极 . NiS2 纳米立方体表现出优异的电化学性能,具有高比电容、低电阻和优异的循环稳定性 .
有机合成
草酸镍(II) 水合物是有机合成中重要的原料和中间体 . 它可用于合成各种有机化合物。
医药
该化合物也用于制药行业 . 它可用于合成各种医药化合物。
农药
草酸镍(II) 水合物用于农药行业 . 它可用于合成各种农药。
染料
<a data-citationid="c32f8de2-4585-c5b7-105f-d4b19d2d2df0-36-group" h="ID=SERP,5015.1
作用机制
Target of Action
Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in an alkaline medium . The compound acts as an efficient non-precious electrocatalyst, contributing to the development of next-generation electrocatalysts .
Mode of Action
Nickel(II) oxalate hydrate interacts with its targets through a proton decoupled electron transfer (PDET) mechanism . This interaction leads to changes in the overpotential required for the OER, with the compound exhibiting a lower charge transfer resistance and impressive stability performance .
Biochemical Pathways
The compound affects the alkaline oxygen evolution reaction (OER) pathway . Its action results in an improved electrochemical activity, attributed to double layer capacitance (Cdl), which highlights the superiority of Nickel(II) oxalate hydrate over other compounds like NiCo2O4 for the alkaline OER .
Result of Action
The action of Nickel(II) oxalate hydrate leads to the formation of a flake-like porous nanostructure, indicating a distinct transformation in morphology during the alkaline OER process . XPS analysis demonstrates complete oxidation of Ni2+ and Co2+ centres into Ni3+ and Co3+, respectively, under high oxidation potential, thereby indicating active site formation throughout the microstructural network .
Action Environment
The action, efficacy, and stability of Nickel(II) oxalate hydrate are influenced by environmental factors such as the pH of the medium and the reaction temperature . For instance, the compound exhibits 87% faradaic efficiency in an alkaline medium (pH 14) . The synthetic parameters for the preparation of the compound, such as the metal precursor (Ni/Co) ratio, oxalic acid amount, reaction temperature, and time, are optimized to enhance its performance .
安全和危害
未来方向
生化分析
Biochemical Properties
Nickel(II) oxalate hydrate plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including oxalate oxidase and oxalate decarboxylase. These enzymes catalyze the breakdown of oxalate, a process in which Nickel(II) oxalate hydrate can act as a substrate or inhibitor. The interaction between Nickel(II) oxalate hydrate and these enzymes is primarily through coordination bonds, where the nickel ion binds to the active sites of the enzymes, influencing their activity and stability .
Cellular Effects
Nickel(II) oxalate hydrate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to Nickel(II) oxalate hydrate can lead to changes in the expression of genes involved in oxidative stress responses and metal ion homeostasis. Additionally, it can disrupt cellular metabolism by interfering with the function of key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Nickel(II) oxalate hydrate involves its interaction with biomolecules at the molecular level. The nickel ion in Nickel(II) oxalate hydrate can bind to various biomolecules, including DNA, RNA, and proteins, through coordination bonds. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, Nickel(II) oxalate hydrate can inhibit the activity of certain DNA repair enzymes, leading to increased DNA damage and mutations . Additionally, it can activate certain signaling pathways by binding to and modulating the activity of key signaling proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel(II) oxalate hydrate can change over time due to its stability and degradation properties. Nickel(II) oxalate hydrate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic conditions. This degradation can lead to the release of nickel ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Nickel(II) oxalate hydrate can result in chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of Nickel(II) oxalate hydrate vary with different dosages in animal models. At low doses, it can act as a mild stimulant of certain biochemical pathways, while at high doses, it can be toxic. Studies have shown that high doses of Nickel(II) oxalate hydrate can lead to severe oxidative stress, tissue damage, and even organ failure in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
Nickel(II) oxalate hydrate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the breakdown of oxalate. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism. Additionally, Nickel(II) oxalate hydrate can influence the activity of other metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, Nickel(II) oxalate hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of Nickel(II) oxalate hydrate, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
Nickel(II) oxalate hydrate is localized in specific subcellular compartments, where it exerts its activity and function. It can be directed to particular organelles through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of Nickel(II) oxalate hydrate is crucial for its role in biochemical processes and its overall impact on cellular health .
属性
IUPAC Name |
nickel(2+);oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEDPLWSSQQNGQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NiO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583775 | |
| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126956-48-7 | |
| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




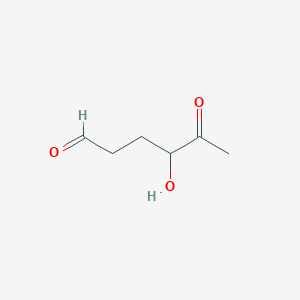
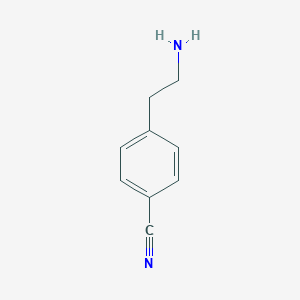

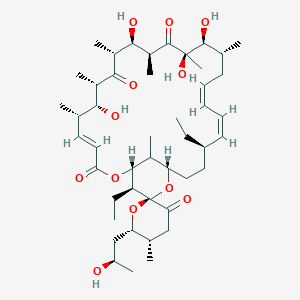
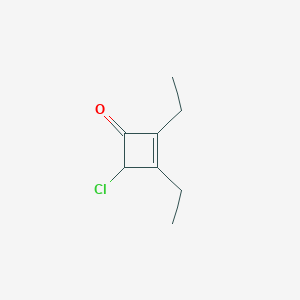

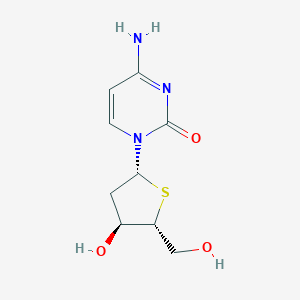
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
